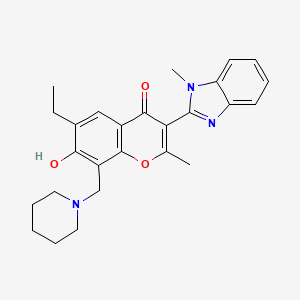

![molecular formula C14H13N3S B2801761 N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea CAS No. 39536-03-3](/img/structure/B2801761.png)

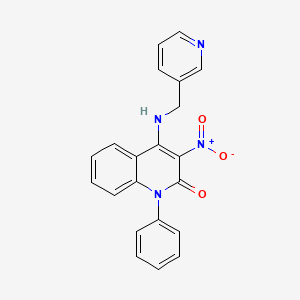

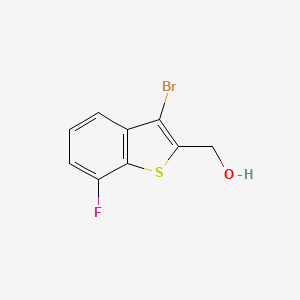

N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (NAPMT) is an organosulfur compound that has been studied for its potential applications in scientific research. NAPMT is a colorless, crystalline solid that is used in biological, biochemical, and physiological studies. It is an important compound used in the synthesis of various organic compounds. NAPMT is a versatile compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Fluorescent Chemodosimeters

A study introduced BODIPY-based phenylthiourea derivatives as highly selective fluorescent chemodosimeters for detecting MeHg+ and Hg2+ ions. This compound demonstrated selective and sensitive colorimetric and fluorimetric responses toward these ions via desulfurization and intramolecular cyclization. Its low cytotoxicity and excellent membrane permeability make it an effective tool for intracellular detection and imaging of methylmercury or mercury, supporting its application in environmental monitoring and biological imaging (Deng et al., 2017).

DNA Interaction Studies

Novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes have shown DNA binding activity, suggesting their potential as drug candidates. The compounds exhibited DNA binding properties, increasing in presence of H2O2, which implies their suitability in biochemical applications related to DNA interactions (Kurt et al., 2020).

Hydrogen-Bonding Networks

Research on heterocyclic thioureas from heterocyclic amines highlighted the formation of hydrogen-bonding networks in these compounds. The study detailed the synthesis and structural analysis, showing how hydrogen bonding results in various dimensional networks, which could influence the design of new materials or pharmaceuticals (Saxena & Pike, 2007).

Material Science Applications

The synthesis of poly(phenylthiourea azomethine imide)s demonstrated the potential of phenylthiourea derivatives in creating processable and heat-resistant polymers. These compounds showed promising properties for advanced material applications, including high thermal stability and solubility in certain solvents, indicating their utility in engineering and material science (Kausar et al., 2010).

Electrochemical Corrosion Inhibition

Studies on the corrosion inhibition characteristics of certain Schiff bases on copper in HCl solution revealed that these compounds, including derivatives of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea, offer excellent inhibiting properties. The compounds effectively decreased the corrosion rate, showcasing their importance in corrosion science and materials protection (Behpour & Mohammadi, 2013).

properties

IUPAC Name |

(1Z)-1-[amino(phenyl)methylidene]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c15-13(11-7-3-1-4-8-11)17-14(18)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJKZTLMEWDQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)

![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)

![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)

![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)